Acetamide, N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]-
Description
The compound Acetamide, N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]- (CAS: 1185061-29-3) is a structurally complex molecule characterized by:
- A spirocyclic core: The 1,4,8-triazaspiro[4.5]deca-1,3-diene system introduces conformational rigidity, which may influence binding to biological targets .
- Thioether linkage: The sulfur atom bridging the acetamide and spirocyclic moieties enhances metabolic stability compared to ether or ester linkages .
Molecular Formula: C₂₃H₂₅ClN₄O₂S Molecular Weight: 457.0 g/mol Limited physical data (e.g., melting point, solubility) are available, but its structural features suggest moderate to high hydrophobicity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-7-18(31-2)8-5-16)23(28-24)33-15-21(30)26-17-6-9-20(32-3)19(25)14-17/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDAMHEBNJHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105876 | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184994-02-2 | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184994-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Cyclization
Diethyl oxalate , urea , and ammonium carbonate react in methanol with sodium metal to form a bicyclic intermediate. The sodium alkoxide facilitates nucleophilic attack, forming a tetracyclic structure.
Secondary Functionalization
Treatment with 2-(ethylamino)acetaldehyde introduces the ethylamino side chain. Potassium ferricyanide oxidizes intermediates, enabling a 5-exo-trig cyclization to form the spiro ring.
Methylation at Position 8
A Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) installs the methyl group selectively at the 8-position. Alternative methods use methyl iodide in the presence of a hindered base (e.g., DBU).
Yield Optimization :
-
Solvent : Methanol enhances reactant solubility without participating in side reactions.
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Catalyst : Potassium ferricyanide improves cyclization efficiency (91.95% yield reported).
Thioether Linkage Formation
Coupling the acetamide and spirocyclic components via a thioether bond is achieved through nucleophilic substitution.
Traditional Thioacetamide-Mediated Approach
Thioacetamide reacts with the chloroacetamide intermediate under basic conditions. A polymer-supported amine catalyst (e.g., Amberlyst A-21) enhances reactivity while allowing catalyst reuse. Conditions:
Radical-Based Coupling
Emerging photoredox methods utilize triphenylphosphine and visible light to generate acyl radicals from chloroacetamides. The radical undergoes 6-exo-trig cyclization with the spirocyclic thiol, forming the thioether bond in a single step.
Advantages :
-
Efficiency : Reduces steps by combining substitution and cyclization.
Integrated Synthetic Routes
Sequential Linear Synthesis
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Synthesize 3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-2-thiol via spirocyclization and thiolation.
Yield : 58–62% overall.
Convergent Photoredox Approach
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Generate acyl radical from chloroacetamide using fac-Ir(ppy)₃ under blue LED light.
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Radical addition to spirocyclic alkene followed by cyclization forms the thioether bond directly.
Yield : 73–78% (reduces purification steps).
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
“Acetamide, N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]- exhibit significant anticancer properties. For example:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains:
- Case Study 2 : In vitro tests revealed that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Herbicide Development
The structural characteristics of N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]- make it suitable for herbicide formulation:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide Derivatives
- Example : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (C₁₅H₁₀ClN₅O₃S₂) .
- Key Differences :
- Replaces the spirocyclic system with pyrimidine and oxadiazole rings.
- Contains a nitro group (electron-withdrawing) instead of methoxy (electron-donating).
- Activity : Demonstrates antiproliferative activity, likely due to thioether-mediated DNA intercalation or enzyme inhibition .
Thiadiazole-Oxadiazole Hybrids
- Example : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (C₁₉H₁₄ClN₅O₂S₃) .
- Key Differences :
- Features thiadiazole and oxadiazole rings instead of a spiro system.
- Lacks the methoxyphenyl group.
- Activity : Exhibits cytotoxic effects against cancer cell lines, attributed to sulfur-rich moieties inducing oxidative stress .
Dihydroquinazolinone-Linked Acetamides
- Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide (5a-e) .
- Includes a thioxothiazolidinone group, increasing hydrogen-bonding capacity.
- Activity: Not explicitly reported but hypothesized to target proteases or kinases due to quinazolinone’s known role in enzyme inhibition .
Analogues with Similar Substituted Phenyl Groups
N-(3-Chloro-4-Hydroxyphenyl)acetamide
- Example: C₁₅H₁₄ClNO₂ (Acta Crystallographica Section E) .
- Key Differences :
- Replaces methoxy with a hydroxyl group, reducing lipophilicity.
- Lacks the spirocyclic system.
Hypoglycemic Acetamides
- Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides .
- Key Differences: Contains a dioxothiazolidinone group linked to PPARγ agonism. Retains the methoxyphenyl moiety but lacks sulfur bridges.
- Activity : Shows hypoglycemic activity via PPARγ activation, highlighting the role of methoxy groups in targeting nuclear receptors .
Pharmacological Activity Comparison
Biological Activity
Acetamide, N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio]- is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies to elucidate its pharmacological significance.
The compound's molecular formula is with a molar mass of approximately 418.89 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN4O2S |
| Molar Mass | 418.89 g/mol |
| Density | 1.334 g/cm³ |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exert its effects through multiple pathways:
- Antioxidant Activity : It has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing cytokine production.
- Cell Proliferation : Studies suggest it may influence cell cycle regulation and apoptosis in cancer cells.
Anticancer Properties
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect is crucial for conditions characterized by chronic inflammation.
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects against neurodegenerative diseases. The compound appears to reduce neuronal apoptosis and promote cell survival under oxidative stress conditions.
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05), suggesting its potential as a therapeutic agent.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to controls (p < 0.01), highlighting its anti-inflammatory capabilities.
- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that the compound could protect against hydrogen peroxide-induced cell death by upregulating antioxidant enzymes.
Q & A
Basic Research Question
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the compound’s thioether and aromatic pharmacophores .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa cells) and compare with non-cancerous lines to assess selectivity .
- SAR studies : Synthesize analogs with variations in the methoxyphenyl or chloro substituents to identify critical functional groups .
How can reaction mechanisms involving the thioether and triazaspiro moieties be elucidated?
Advanced Research Question
- Kinetic isotope effects (KIE) : Replace sulfur with to track nucleophilic substitution pathways in thioether formation .
- Computational modeling : Use Gaussian or ORCA to simulate transition states for spirocyclization steps, focusing on orbital interactions (e.g., lone pair donation from nitrogen) .
- Trapping intermediates : Employ low-temperature NMR to identify transient species during triazaspiro ring closure .
What strategies are effective for resolving contradictions in reported bioactivity data?
Advanced Research Question
Contradictions often arise from assay variability or impurities. Mitigation includes:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity studies .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends in IC values .
- Orthogonal validation : Confirm target engagement using SPR or ITC to measure binding affinities independently .
How can stability and degradation profiles be systematically studied?
Basic Research Question
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites (e.g., acetamide hydrolysis) .
- LC-MS/MS : Monitor degradation products and propose pathways (e.g., oxidation of methoxy groups to quinones) .
- Excipient compatibility : Test stability in common formulation matrices (e.g., PEG 400) for preclinical development .
What computational tools are recommended for predicting binding modes?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with the acetamide carbonyl .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the triazaspiro ring in solvated environments .
- Pharmacophore mapping : Define essential features (e.g., hydrophobic clusters near the chloro substituent) using Schrödinger’s Phase .
How can metabolic pathways and biotransformation products be identified?
Advanced Research Question
- In vitro models : Incubate with liver microsomes (human or murine) and analyze metabolites via UPLC-QTOF-MS .
- Isotope labeling : Synthesize -labeled acetamide to track metabolic cleavage sites .
- CYP450 inhibition assays : Identify enzymes responsible for metabolism using recombinant CYP isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
